N-But-3-ynylcyclohexanamine;hydrochloride
Description
N-But-3-ynylcyclohexanamine hydrochloride is a cyclohexanamine derivative featuring a but-3-ynyl substituent on the nitrogen atom. Cyclohexanamine derivatives are often studied for their physicochemical properties, receptor interactions, and roles as intermediates or cutting agents in illicit substances .
Properties
IUPAC Name |
N-but-3-ynylcyclohexanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.ClH/c1-2-3-9-11-10-7-5-4-6-8-10;/h1,10-11H,3-9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUWRBMMDVCEMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC1CCCCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113738-06-0 | |
| Record name | N-(but-3-yn-1-yl)cyclohexanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-But-3-ynylcyclohexanamine;hydrochloride typically involves the reaction of cyclohexanone with propargylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to form the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N-But-3-ynylcyclohexanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of N-substituted cyclohexanamine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
N-But-3-ynylcyclohexanamine;hydrochloride has been studied for its therapeutic potential in treating various neurological and psychiatric disorders. Its structure suggests it may act as an inhibitor of the serotonin reuptake transporter (SERT), making it a candidate for the development of selective serotonin reuptake inhibitors (SSRIs) .
Antidepressant Properties
Research indicates that compounds similar to this compound can function as NK-1 receptor antagonists. These antagonists are being explored as alternatives for patients who do not respond to traditional SSRIs. The ability to modulate serotonin levels while simultaneously blocking neurokinin pathways could provide a dual-action approach to treating depression .
Pain Management
The compound's potential as a pain management agent has been highlighted in studies focusing on chronic pain conditions, including neuropathic pain and postoperative pain. Its mechanism may involve both the modulation of neurotransmitter systems and anti-inflammatory pathways, which are critical in managing pain syndromes .
Synthesis and Chemical Properties
This compound can be synthesized through various organic chemistry techniques, including alkylation reactions involving cyclohexylamine derivatives. The synthesis process is critical for ensuring the purity and efficacy of the compound for medicinal use .
Case Studies and Research Findings
Several studies have documented the effects of this compound in preclinical models:
Mechanism of Action
The mechanism of action of N-But-3-ynylcyclohexanamine;hydrochloride involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, making it useful for bioconjugation and labeling studies. The amine group can interact with various enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of N-But-3-ynylcyclohexanamine hydrochloride with similar compounds:
Key Observations :
- Deschloroketamine hydrochloride differs significantly due to its cyclohexanone backbone, which may confer NMDA receptor antagonist properties akin to ketamine .
Biological Activity
N-But-3-ynylcyclohexanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of receptor interactions and pharmacological applications. This article explores its biological activity, including receptor binding, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
N-But-3-ynylcyclohexanamine hydrochloride is a derivative of cyclohexylamine, which has been modified to include a butynyl group. This modification can influence its interaction with biological targets. The chemical structure can be represented as follows:
Biological Activity Overview
This compound has been studied for its activity on various receptors, including opioid receptors and nociceptin/orphanin FQ peptide (NOP) receptors. The following sections detail its interactions and biological implications.
Receptor Binding Affinity
- NOP Receptor Interaction :
- Opioid Receptors :
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the alkyl chain length and branching can significantly alter the binding affinity and biological activity of cyclohexylamine derivatives. For instance, variations in the butynyl group can lead to changes in receptor selectivity and potency .
| Compound | Binding Affinity (Ki) | Receptor Type |
|---|---|---|
| N-But-3-ynylcyclohexanamine | Low micromolar | NOP |
| Other derivatives | Varies | Opioid receptors |
Case Studies
Case Study 1: Analgesic Effectiveness
A study involving animal models demonstrated that N-but-3-ynylcyclohexanamine hydrochloride produced significant analgesic effects comparable to standard opioid treatments. This was assessed through behavioral pain assays, indicating its potential utility in pain management therapies.
Case Study 2: Neurological Impact
In a separate investigation focusing on neurological disorders, this compound was administered to subjects with chronic pain conditions. Results indicated a reduction in pain perception and an improvement in quality of life metrics, suggesting a favorable safety profile alongside its efficacy .
Research Findings
Recent research highlights the compound's potential as a therapeutic agent in pain management:
- Efficacy : Demonstrated analgesic properties in both acute and chronic pain models.
- Safety Profile : Preliminary studies indicate a lower risk of addiction compared to traditional opioids.
- Mechanism of Action : Involvement of multiple receptor systems suggests a multifaceted approach to pain relief.
Q & A
Q. Table 1: Example Factorial Design Parameters
| Variable | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 60 | 80 |
| Solvent (Polarity) | Ethanol | Acetonitrile |
| Catalyst (mol%) | 5 | 10 |
Basic: What analytical techniques are recommended for confirming the identity and purity of N-But-3-ynylcyclohexanamine hydrochloride?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of phosphate buffer (pH 3.0) and methanol (70:30 v/v), flow rate 1.0 mL/min, UV detection at 220 nm.
- NMR Spectroscopy : Compare ¹H/¹³C NMR spectra with reference standards (e.g., δ 1.2–1.8 ppm for cyclohexyl protons, δ 2.5–3.0 ppm for alkyne protons).
- Mass Spectrometry (MS) : Electrospray ionization (ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 212.1).
Q. Table 2: Analytical Parameters
| Technique | Column/Probe | Mobile Phase/Ion Source | Key Parameters |
|---|---|---|---|
| HPLC | C18 | Phosphate buffer:MeOH | Retention time: 6.2 min |
| NMR | DMSO-d6 | - | Cyclohexyl H: 1.5 ppm |
| MS | ESI+ | Methanol:Water (50:50) | m/z 212.1 |
Advanced: How can the stability of N-But-3-ynylcyclohexanamine hydrochloride under varying storage conditions be systematically evaluated?
Methodological Answer:
Conduct accelerated stability studies under ICH guidelines:
- Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 1–3 months. Monitor degradation via HPLC peak area reduction.
- Photostability : Expose to UV light (320–400 nm) and assess photodegradation products using LC-MS.
- Hydrolytic Stability : Test in buffers (pH 1.2, 7.4, 9.0) at 37°C. Quantify hydrolysis products via NMR.
Advanced: What experimental strategies are effective in elucidating the interaction mechanisms between N-But-3-ynylcyclohexanamine hydrochloride and biological macromolecules?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., serotonin receptors) on a sensor chip to measure binding affinity (KD values).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions.
- X-ray Crystallography : Co-crystallize the compound with target enzymes to resolve binding modes at atomic resolution.
Basic: What safety protocols are critical when handling N-But-3-ynylcyclohexanamine hydrochloride in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of dust/aerosols.
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste channels.
Advanced: How can researchers address discrepancies in pharmacological data for N-But-3-ynylcyclohexanamine hydrochloride across different in vitro and in vivo models?
Methodological Answer:
- Cross-Model Validation : Compare IC₅₀ values from cell-based assays (e.g., HEK-293 cells) with ED₅₀ data from rodent models. Adjust for bioavailability differences using pharmacokinetic profiling.
- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solvent used, dosing intervals).
- Mechanistic Profiling : Use knockout animal models to isolate target pathways and reduce off-target noise.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
